
(5S)-5-(Dibenzylamino)-6-methylhept-2-en-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5S)-5-(Dibenzylamino)-6-methylhept-2-en-4-one is an organic compound characterized by its unique structure, which includes a dibenzylamino group attached to a heptenone backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5S)-5-(Dibenzylamino)-6-methylhept-2-en-4-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of a dibenzylamine derivative with a suitable ketone precursor. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and an appropriate solvent like tetrahydrofuran or dimethylformamide. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Purification steps, such as recrystallization or chromatography, are employed to isolate the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
(5S)-5-(Dibenzylamino)-6-methylhept-2-en-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
Substitution: The dibenzylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
(5S)-5-(Dibenzylamino)-6-methylhept-2-en-4-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (5S)-5-(Dibenzylamino)-6-methylhept-2-en-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4R,5S)-5-(Dibenzylamino)-6-methyl-1-hepten-4-ol
- 5S-2-Amino-5-dibenzylamino-4-oxo-1,6-diphenylhex-2-ene
Uniqueness
(5S)-5-(Dibenzylamino)-6-methylhept-2-en-4-one is unique due to its specific structural features and reactivity. Compared to similar compounds, it may exhibit different chemical and biological properties, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
586413-27-6 |
|---|---|
Formule moléculaire |
C22H27NO |
Poids moléculaire |
321.5 g/mol |
Nom IUPAC |
(5S)-5-(dibenzylamino)-6-methylhept-2-en-4-one |
InChI |
InChI=1S/C22H27NO/c1-4-11-21(24)22(18(2)3)23(16-19-12-7-5-8-13-19)17-20-14-9-6-10-15-20/h4-15,18,22H,16-17H2,1-3H3/t22-/m0/s1 |
Clé InChI |
CATSYVKZSUIOCM-QFIPXVFZSA-N |
SMILES isomérique |
CC=CC(=O)[C@H](C(C)C)N(CC1=CC=CC=C1)CC2=CC=CC=C2 |
SMILES canonique |
CC=CC(=O)C(C(C)C)N(CC1=CC=CC=C1)CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(Prop-2-en-1-yl)oxy]hex-5-en-2-ol](/img/structure/B14227149.png)
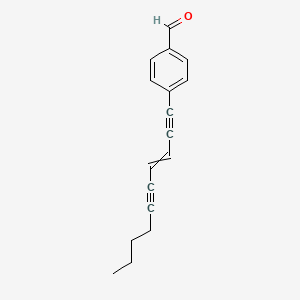

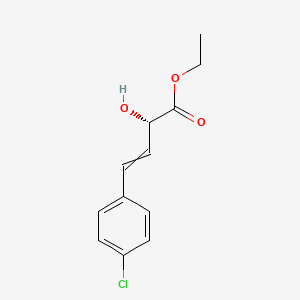
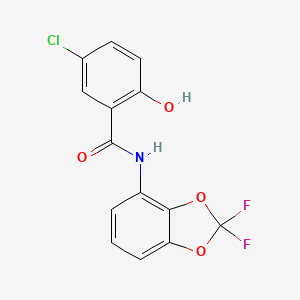
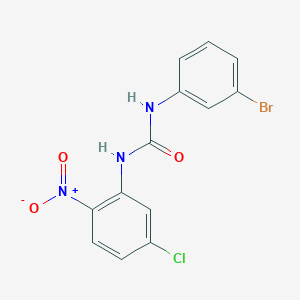
![Ethyl 3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine-2-carboxylate](/img/structure/B14227179.png)

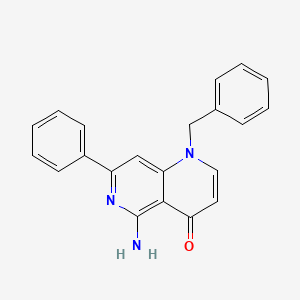
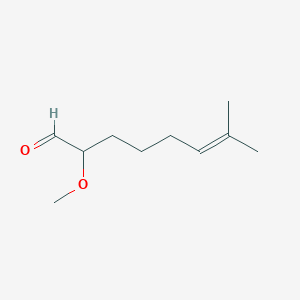
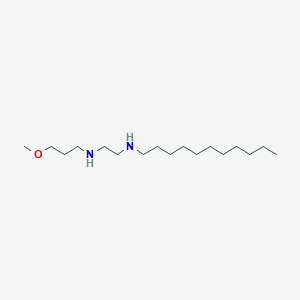
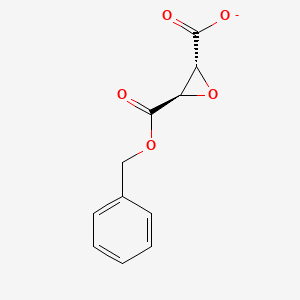
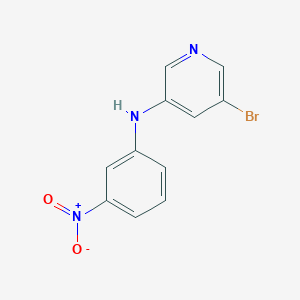
![N-[2-(Aminomethyl)-5-methyl-1,3-oxazole-4-carbonyl]-L-valine](/img/structure/B14227219.png)
